2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid
Description
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Properties
IUPAC Name |
2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO8S2/c1-10-13(16(22)26-2)18(28-14(10)17(23)27-3)29(24,25)19-12(15(20)21)9-11-7-5-4-6-8-11/h4-8,12,19H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFPWJFROOBFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid, also known by its chemical formula , is a complex organic compound characterized by its unique structural features, including a thiophene ring and sulfonamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research.
Chemical Structure and Properties
The compound's structure is notable for the inclusion of methoxycarbonyl groups, which enhance chemical reactivity and may influence biological activity. The molecular weight is approximately 365.38 g/mol, and its synthesis typically involves multi-step organic reactions that require careful control over reaction conditions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₅N₀₈S₂ |
| Molecular Weight | 365.38 g/mol |
| Functional Groups | Thiophene ring, sulfonamide |
| Potential Applications | Antibacterial, anticancer |
Antibacterial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial properties. For instance, sulfonamide derivatives are well-known for their antibacterial effects. The presence of the thiophene ring in this compound may provide additional mechanisms of action against bacterial pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Similar compounds have been tested against various cancer cell lines, showing promising antiproliferative effects. For example, compounds with structural similarities have demonstrated IC50 values ranging from 0.33 to 7.10 μM against cervical and breast cancer cell lines, indicating potential effectiveness in inhibiting cancer cell growth.
Case Studies and Research Findings
- Antiproliferative Studies : In vitro studies have shown that derivatives of the thiophene structure can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve interference with cell cycle progression and induction of apoptosis.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxycarbonyl groups can enhance biological activity. For example, increasing the number of methoxy groups has been correlated with improved potency against certain cancer cell lines.
- Inhibitory Activity : The compound has been evaluated for its potential as an inhibitor of key enzymes involved in cancer progression and bacterial resistance mechanisms. Initial findings suggest it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in various biological pathways.
Q & A
What are the optimal synthetic routes for preparing 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid, and how can purity be validated?
Level: Basic
Methodological Answer:
Synthesis typically involves sequential functionalization of the thiophene core. Key steps include:
- Thiophene sulfonation : Introducing the sulfonyl chloride group at position 2 of the thiophene ring, followed by reaction with an amine (e.g., 3-phenylpropanoic acid derivative).
- Esterification : Methoxycarbonyl groups at positions 3 and 5 are added via nucleophilic acyl substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates.
- Validation : Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ¹H/¹³C NMR (e.g., verifying absence of residual solvents like DMF). Crystallization from ethanol/water may improve purity .
How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound, particularly the sulfonamido-phenylpropanoic acid linkage?
Level: Advanced
Methodological Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures. Key considerations:
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps.
- Twinning Analysis : Use SHELXL’s TWIN command if crystal twinning is suspected, common in flexible sulfonamido derivatives.
- Disorder Modeling : Flexible methoxycarbonyl groups may require PART instructions for split positions.
- Validation : Check R1/wR2 residuals and Coot’s Ramachandran plots to confirm stereochemical plausibility. Discrepancies between calculated and experimental bond angles may indicate competing conformers .
What in vitro assays are suitable for evaluating this compound’s bioactivity, and how should contradictory IC50 values be addressed?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Arg-AMC substrate. IC50 discrepancies may arise from:
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.
- Assay pH : Adjust to match physiological conditions (pH 7.4) since the carboxylic acid group may protonate.
- Data Normalization : Include positive controls (e.g., E-64 for cysteine proteases) and triplicate runs. Statistical tools (e.g., Grubbs’ test) identify outliers.
- Follow-up : Surface plasmon resonance (SPR) confirms binding kinetics if IC50 variability exceeds 20% .
How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?
Level: Advanced
Methodological Answer:
- Docking Studies : Use AutoDock Vina with a flexible sulfonamido group. The thiophene’s electron-deficient core may favor π-π stacking with aromatic residues (e.g., Tyr in enzyme active sites).
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of hydrogen bonds between the propanoic acid moiety and Arg/Lys residues.
- Limitations :
- Solvation Effects : Implicit solvent models may underestimate hydrophobic interactions.
- Tautomerism : Methoxycarbonyl groups’ resonance may not be accurately modeled .
What analytical techniques are critical for characterizing degradation products under accelerated stability testing?
Level: Basic
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Hydrolytic degradation likely targets ester groups (methoxycarbonyl) or sulfonamido bonds.
- LC-MS/MS : Use a Q-TOF mass spectrometer (ESI+ mode) to identify fragments (e.g., m/z corresponding to cleaved thiophene or phenylpropanoic acid).
- NMR Tracking : Compare ¹H NMR spectra pre-/post-degradation; loss of methoxy proton signals (~3.8 ppm) indicates ester hydrolysis .
How can researchers address low yields in the final coupling step (sulfonamido formation)?
Level: Basic
Methodological Answer:
- Reagent Optimization : Replace traditional EDCI/HOBt with COMU coupling reagents for higher efficiency in sulfonamide bond formation.
- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., ester hydrolysis).
- Workup : Extract unreacted sulfonyl chloride with NaHCO3 washes. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
What strategies resolve conflicting crystallographic data regarding the methylthiophene ring’s planarity?
Level: Advanced
Methodological Answer:
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect ring puckering (e.g., coalescence of methyl proton signals).
- Theoretical Calculations : Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data. Non-planarity may arise from steric clash between methyl and methoxycarbonyl groups.
- Multi-Conformer Refinement : Use SHELXL’s AFIX commands to model alternative ring conformations .
How should researchers design controls to assess off-target effects in cellular assays?
Level: Advanced
Methodological Answer:
- Isozyme Panels : Test against related enzymes (e.g., thrombin vs. factor Xa) to evaluate selectivity.
- ShRNA Knockdown : Compare activity in wild-type vs. target gene-silenced cell lines.
- Negative Controls : Use a sulfonamido derivative lacking the phenylpropanoic acid moiety to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
